molecular formula C19H18BrNO4 B11452652 5-(4-Bromophenyl)-4,9-dimethoxy-7-methyl-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinoline

5-(4-Bromophenyl)-4,9-dimethoxy-7-methyl-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinoline

Cat. No.: B11452652
M. Wt: 404.3 g/mol
InChI Key: BDYCAFFCCSRXRD-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-4,9-dimethoxy-7-methyl-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinoline is a complex organic compound that belongs to the isoquinoline family. This compound is characterized by its unique structure, which includes a bromophenyl group, two methoxy groups, and a dioxolo ring fused to an isoquinoline core. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-4,9-dimethoxy-7-methyl-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromobenzene derivative reacts with a boronic acid in the presence of a palladium catalyst.

    Methoxylation: The methoxy groups can be introduced through methylation reactions using methyl iodide and a base such as potassium carbonate.

    Formation of the Dioxolo Ring: The dioxolo ring can be formed through a cyclization reaction involving appropriate diol precursors and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-4,9-dimethoxy-7-methyl-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-(4-Bromophenyl)-4,9-dimethoxy-7-methyl-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinoline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-4,9-dimethoxy-7-methyl-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinoline involves its interaction with specific molecular targets within cells. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-4,9-dimethoxy-7-methyl-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinoline: Similar structure but with a chlorine atom instead of bromine.

    5-(4-Methylphenyl)-4,9-dimethoxy-7-methyl-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinoline: Similar structure but with a methyl group instead of bromine.

Uniqueness

The presence of the bromophenyl group in 5-(4-Bromophenyl)-4,9-dimethoxy-7-methyl-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinoline imparts unique chemical reactivity and potential biological activities compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other substituents, making this compound particularly valuable in research and development.

Properties

Molecular Formula

C19H18BrNO4

Molecular Weight

404.3 g/mol

IUPAC Name

5-(4-bromophenyl)-4,9-dimethoxy-7-methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline

InChI

InChI=1S/C19H18BrNO4/c1-10-8-13-14(15(21-10)11-4-6-12(20)7-5-11)17(23-3)19-18(16(13)22-2)24-9-25-19/h4-7,10H,8-9H2,1-3H3

InChI Key

BDYCAFFCCSRXRD-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C(=C3C(=C2OC)OCO3)OC)C(=N1)C4=CC=C(C=C4)Br

Origin of Product

United States

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